
N-(1H-Benzimidazol-2-yl)-2-bromopyridine-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-(1H-Benzimidazol-2-yl)-2-bromopyridine-4-carboxamide” is a compound that contains a benzimidazole group, a bromopyridine group, and a carboxamide group . Benzimidazoles are a class of organic compounds that are known to have a wide range of biological activities, including antiviral, anticancer, and antimicrobial properties .
Molecular Structure Analysis
The molecular structure of “this compound” would likely be determined using techniques such as X-ray crystallography , NMR spectroscopy , and computational methods .Chemical Reactions Analysis
The chemical reactivity of “this compound” would likely be influenced by the presence of the benzimidazole group, the bromopyridine group, and the carboxamide group. These groups could participate in various chemical reactions, but specific reactions would depend on the conditions and the presence of other reactants .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” would be influenced by its molecular structure. These properties could include solubility, melting point, boiling point, and stability .科学的研究の応用
Imidazole and Benzimidazole Derivatives in Antitumor Activity
Imidazole and benzimidazole derivatives, including structures similar to N-(1H-Benzimidazol-2-yl)-2-bromopyridine-4-carboxamide, have shown potential in the search for new antitumor drugs. These compounds have been studied for their ability to synthesize compounds with varied biological properties, some of which have advanced to preclinical testing stages due to their promising antitumor activity (Iradyan, Arsenyan, Stepanyan, & Iradyan, 2009).
DNA Minor Groove Binders and Analogs
Compounds related to this compound, such as Hoechst 33258 and its analogs, are known for their strong binding to the minor groove of double-stranded B-DNA, with specificity for AT-rich sequences. These derivatives are utilized in various scientific applications, including fluorescent DNA staining, chromosome and nuclear staining, and as radioprotectors and topoisomerase inhibitors, providing a starting point for rational drug design (Issar & Kakkar, 2013).
Benzimidazole Fungicides and Microtubule Inhibition
The application of benzimidazole compounds extends into agriculture and veterinary medicine as fungicides and anthelmintic drugs. Studies on benzimidazoles have revealed their mechanism of action as specific inhibitors of microtubule assembly by binding to the tubulin molecule. This insight is crucial for understanding their biological impact and developing research tools to study microtubule function and organization (Davidse, 1986).
Anticancer Potential of Benzimidazole Hybrids
Recent studies have focused on benzimidazole derivatives for their anticancer properties, demonstrating a broad spectrum of biological activities due to their resemblance to naturally occurring nucleobases like purine. These derivatives act through various mechanisms, including intercalation and inhibition of enzymes and tubulin, highlighting the role of benzimidazole derivatives in anticancer drug development (Akhtar et al., 2019).
作用機序
Target of Action
The primary target of N-(1H-Benzimidazol-2-yl)-2-bromopyridine-4-carboxamide, also known as EN300-27113532, is human glucokinase (GK) . Glucokinase is a key enzyme in the regulation of carbohydrate metabolism and plays a significant role in glucose homeostasis. It acts as a glucose sensor, triggering shifts in metabolism or cell function in response to rising or falling levels of glucose .
Mode of Action
EN300-27113532 acts as an allosteric activator of human glucokinase . Allosteric activators bind to a site other than the active site of an enzyme, inducing a conformational change that increases the enzyme’s activity. In the case of EN300-27113532, it binds to the allosteric site of glucokinase, enhancing its catalytic action . This results in an increased conversion of glucose to glucose-6-phosphate, the first step in most glucose metabolism pathways .
Biochemical Pathways
The activation of glucokinase by EN300-27113532 affects the glycolysis pathway and glucose storage pathways . By increasing the conversion of glucose to glucose-6-phosphate, it promotes glycolysis, leading to increased production of ATP, the body’s main energy currency. It also promotes the conversion of glucose-6-phosphate to glycogen for storage in the liver .
Result of Action
The activation of glucokinase by EN300-27113532 leads to a significant hypoglycemic effect . By promoting the conversion of glucose to glucose-6-phosphate, it helps lower blood glucose levels, making it a potential therapeutic agent for the treatment of type-2 diabetes .
Safety and Hazards
将来の方向性
特性
IUPAC Name |
N-(1H-benzimidazol-2-yl)-2-bromopyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9BrN4O/c14-11-7-8(5-6-15-11)12(19)18-13-16-9-3-1-2-4-10(9)17-13/h1-7H,(H2,16,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DALDZYMCUCUNQA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)NC(=O)C3=CC(=NC=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9BrN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


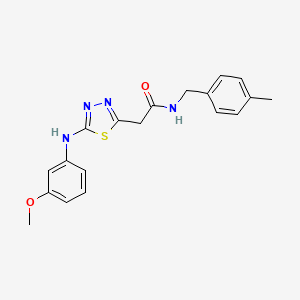
![4-Bromothieno[3,2-d]pyrimidine](/img/structure/B2470049.png)


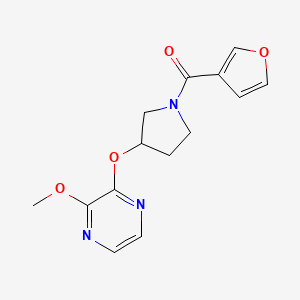
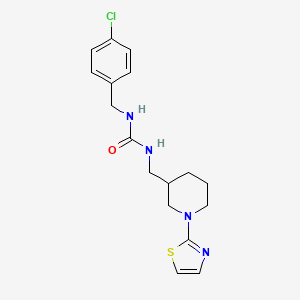


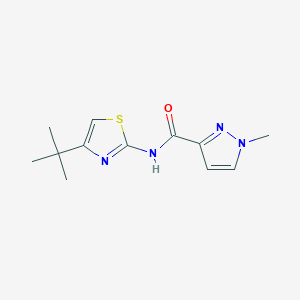
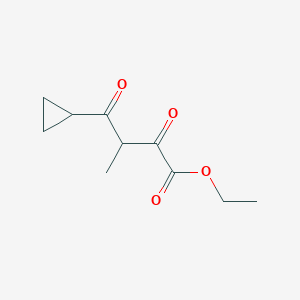
![(3aS,8aR)-2-(5-(Trifluoromethyl)pyridin-2-yl)-3a,8a-dihydro-8H-indeno[1,2-d]oxazole](/img/structure/B2470060.png)
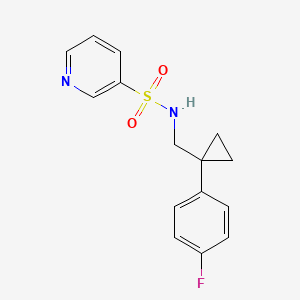
![2-Hydroxy-7-methyl-2-propan-2-ylfuro[3,2-h]isoquinolin-3-one](/img/structure/B2470065.png)